molecular formula C14H18N4OS B6353390 1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1029718-80-6

1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

Cat. No.: B6353390
CAS No.: 1029718-80-6
M. Wt: 290.39 g/mol
InChI Key: CCVDPMLMJBYDDG-UHFFFAOYSA-N
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Description

1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a heterocyclic compound featuring a piperazine ring linked to a 1,2,4-thiadiazole moiety substituted with a 4-methoxybenzyl group. This compound belongs to the benzylpiperazine subclass, distinguished by the presence of a benzyl group (C6H5CH2−) attached to the piperazine core . Its structural complexity and functional groups make it a candidate for exploration in medicinal chemistry, particularly for CNS-targeted applications or antimicrobial agents .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-19-12-4-2-11(3-5-12)10-13-16-14(20-17-13)18-8-6-15-7-9-18/h2-5,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVDPMLMJBYDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NSC(=N2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Ring Formation via Cyclization Reactions

The 1,2,4-thiadiazole ring is typically synthesized through cyclization of thioamide or thiourea precursors. A common approach involves reacting 4-methoxyphenylacetamide derivatives with sulfur-containing agents. For instance, hydrazine-carboxylate intermediates can be treated with thionyl chloride (SOCl₂) to induce cyclization, as demonstrated in analogous syntheses of 4-phenyl-1,2,3-thiadiazoles.

Key Reaction Conditions :

  • Reagents : Ethyl hydrazine carboxylate, thionyl chloride.

  • Solvents : Chloroform or dimethylsulfoxide (DMSO).

  • Temperature : Reflux (60–80°C) for 8–12 hours.

  • Yield : 58–77% (depending on substituents).

Piperazine Substitution at the Thiadiazole C-5 Position

After thiadiazole formation, the piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr). A chloro-thiadiazole intermediate reacts with piperazine under basic conditions:

Cl-thiadiazole+PiperazineK₂CO₃, EtOHThiadiazole-piperazine+HCl\text{Cl-thiadiazole} + \text{Piperazine} \xrightarrow{\text{K₂CO₃, EtOH}} \text{Thiadiazole-piperazine} + \text{HCl}

Optimized Parameters :

  • Molar Ratio : 1:1.2 (thiadiazole:piperazine).

  • Catalyst : Potassium carbonate (K₂CO₃).

  • Reaction Time : 5–8 hours at 25–40°C.

Functionalization of the Thiadiazole C-3 Position

Introduction of the 4-Methoxyphenylmethyl Group

The 4-methoxyphenylmethyl substituent is incorporated via alkylation or Friedel-Crafts acylation. A two-step protocol is often employed:

  • Synthesis of Benzyl Chloride Intermediate :

    • 4-Methoxybenzyl alcohol is treated with thionyl chloride to generate 4-methoxybenzyl chloride.

    • Conditions : 0°C to room temperature, 12 hours.

  • Alkylation of Thiadiazole :

    • The benzyl chloride reacts with a thiadiazole-bearing amine group using a base (e.g., NaHCO₃).

    • Solvent : Anhydrous ethanol.

    • Yield : 65–72%.

Integrated Multi-Step Synthesis

A representative synthesis pathway consolidates the above steps:

  • Step 1 : Cyclocondensation of 4-methoxyphenylacetamide with thiosemicarbazide to form 3-amino-5-mercapto-1,2,4-thiadiazole.

  • Step 2 : Chlorination at C-5 using phosphorus oxychloride (POCl₃).

  • Step 3 : Piperazine substitution under basic conditions.

  • Step 4 : Alkylation with 4-methoxybenzyl chloride.

Overall Yield : 42–50% (four steps).

Reaction Optimization and Catalysis

Catalytic Enhancements

  • Copper Acetate (Cu(OAc)₂) : Improves cyclization efficiency in thiadiazole formation (yield increase by 15–20%).

  • Phase-Transfer Catalysts : Tetrabutylammonium iodide (TBAI) accelerates alkylation steps.

Solvent Effects

  • Polar Aprotic Solvents : DMSO or DMAC enhances solubility of intermediates, reducing reaction time by 30%.

  • Ethanol-Water Mixtures : Facilitate precipitation of pure products during workup.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR :

    • Piperazine protons: δ 2.92–3.54 ppm (multiplet, 8H).

    • Methoxyphenyl group: δ 3.81 ppm (singlet, 3H), 7.36–7.96 ppm (aromatic protons).

  • IR :

    • C=O stretch (amide): 1699–1707 cm⁻¹.

    • N-H stretch: 3282–3373 cm⁻¹.

Chromatographic Purity Assessment

  • HPLC : >98% purity achieved using C18 columns (acetonitrile/water gradient).

Industrial-Scale Production Considerations

Process Intensification Strategies

  • Continuous Flow Reactors : Reduce reaction time from hours to minutes for cyclization steps.

  • Automated Crystallization : Enhances yield reproducibility (±2% batch variance).

Waste Management

  • Solvent Recovery : Ethanol and DMSO are recycled via distillation (90% recovery rate).

  • Byproduct Utilization : HCl gas neutralized to NaCl for industrial reuse.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield Range
Cyclization-Alkylation High regioselectivityMulti-step purification required42–50%
One-Pot Synthesis Reduced solvent useLower yield for bulky substituents35–45%
Catalytic Asymmetric Enantioselective product formationRequires expensive ligands50–55%

Chemical Reactions Analysis

Types of Reactions: 1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form a dihydrothiadiazole derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

    Reduction: Formation of dihydrothiadiazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

Pharmacological Potential

1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine has been investigated for various pharmacological activities:

  • Antimicrobial Activity : Studies indicate that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The presence of the piperazine ring enhances the bioactivity against a range of pathogens .
  • Anticancer Properties : Research shows that thiadiazole derivatives can inhibit cancer cell proliferation. The compound's structural features may contribute to its ability to interfere with cancer cell metabolism .
  • Neuropharmacological Effects : The piperazine group is known for its effects on the central nervous system. Compounds containing this moiety have been studied for their potential as anxiolytics and antidepressants .

Case Study 1: Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various thiadiazole derivatives and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to this compound exhibited potent activity against both strains, highlighting the importance of the thiadiazole structure in enhancing antimicrobial properties .

Case Study 2: Anticancer Properties

Another study explored the anticancer potential of thiadiazole derivatives in human breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxic effects at micromolar concentrations. Mechanistic studies indicated that it induced apoptosis through the mitochondrial pathway .

Mechanism of Action

The mechanism of action of 1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxy group (electron-donating) in the target compound may improve solubility and hydrogen-bonding capacity compared to electron-withdrawing groups (e.g., 4-Cl, 3-CF3). This could enhance CNS penetration or receptor affinity .

Comparison with Phenylpiperazine Derivatives

Phenylpiperazines, such as MeOPP (1-(4-methoxyphenyl)piperazine) , differ by having the aryl group directly attached to piperazine without a methylene spacer. This structural distinction leads to divergent pharmacological profiles:

  • Mechanistic Differences : MeOPP exhibits serotonin receptor agonism and psychostimulant effects, whereas benzylpiperazines like the target compound may interact with dopamine or adrenergic receptors due to the extended benzyl group .
  • Bioactivity : MeOPP’s direct aryl-piperazine linkage reduces steric hindrance, favoring rapid receptor binding. In contrast, the thiadiazole-benzyl-piperazine scaffold in the target compound may confer slower metabolism and prolonged activity .

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity : Benzylpiperazines with 4-substituents (e.g., 4-Cl, 4-OCH3) show superior antibacterial activity compared to unsubstituted analogues. The target compound’s 4-methoxy group likely enhances membrane permeability in Gram-positive bacteria .
  • Enzyme Inhibition : Thiadiazole-piperazine hybrids (e.g., JNJ-1661010 in ) inhibit enzymes like FAAH via covalent interactions. The target compound’s thiadiazole moiety may similarly engage in mechanism-based inhibition .
  • Lipophilicity : LogP values (predicted) rank as follows: 3-CF3 > 4-Cl > 4-OCH3 > 4-CH3. The 4-OCH3 group balances lipophilicity and polarity, optimizing blood-brain barrier penetration for CNS targets .

Biological Activity

1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a compound that belongs to the class of 1,2,4-thiadiazole derivatives. This class has gained attention due to its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. This article reviews the biological activity of this specific compound based on recent research findings.

  • Molecular Formula : C14H18N4OS
  • Molecular Weight : 290.39 g/mol
  • CAS Number : Not specified in the search results but can be referenced for further studies.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance:

  • A study reported that compounds with a 1,3,4-thiadiazole moiety demonstrated potent cytotoxic effects against various cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and SK-OV-3 (ovarian cancer) with IC50 values ranging from 4.27 µg/mL to 0.28 µg/mL depending on the substituents present on the phenyl ring .
  • Specifically, derivatives incorporating methoxy groups have shown enhanced activity against breast and lung carcinoma cells .

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial effects:

  • Compounds derived from 1,3,4-thiadiazole have been tested against various bacterial strains and shown promising results in inhibiting growth . The presence of the thiadiazole ring contributes to their mechanism of action against microbial pathogens.

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been explored in several studies:

  • For example, certain derivatives have been evaluated using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models in animal studies. These compounds exhibited protective effects against induced seizures at specific dosages, indicating their potential as therapeutic agents for epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Substituents : The presence of electron-donating groups like methoxy enhances biological activity by improving solubility and interaction with biological targets.
  • Ring Modifications : Variations in the thiadiazole ring structure can lead to changes in potency and selectivity against different biological pathways .

Case Studies

  • Anticancer Evaluation : In a study evaluating various thiadiazole derivatives for anticancer activity, a compound similar to this compound was found to inhibit cancer cell proliferation significantly. The study highlighted the importance of the methoxy substituent in enhancing activity against specific cancer cell lines .
  • Anticonvulsant Testing : Another investigation into related thiadiazole derivatives demonstrated that certain modifications led to significant anticonvulsant effects in rodent models. The study concluded that compounds with similar structural features could be promising candidates for further development in epilepsy treatment .

Q & A

Q. Methodology :

  • Synthesis : The compound is synthesized via cyclization reactions involving 3-acetonyl-5-cyano-1,2,4-thiadiazole and 4-methoxyphenylhydrazine hydrochloride, followed by N-alkylation of piperazine cores . Key steps include optimizing reaction conditions (e.g., temperature, solvent) to avoid side products like pyrazole derivatives .
  • Structural Validation : Elemental analysis and spectral techniques (e.g., IR, NMR, mass spectrometry) confirm the presence of the 1,2,4-thiadiazole ring and piperazine backbone. For example, IR peaks at 1,650–1,680 cm⁻¹ indicate C=N stretching in the thiadiazole ring .

Basic: Which in vitro assays are standard for evaluating biological activity, and what key parameters are measured?

Q. Methodology :

  • Antiplatelet Activity : Platelet aggregation assays (e.g., using ADP or collagen as agonists) measure inhibition efficacy. Modified piperazine derivatives show IC₅₀ values ranging from 12–45 μM, with lower activity compared to non-cyclodextrin-modified analogs .
  • Local Anesthetic Activity : Infiltration anesthesia models in rodents assess latency and duration of action. Modified derivatives exhibit 20–30% reduced efficacy compared to lidocaine .

Advanced: How does beta-cyclodextrin inclusion impact toxicity and bioactivity?

Q. Findings :

  • Toxicity Reduction : Beta-cyclodextrin encapsulation decreases acute toxicity (LD₅₀ increases by 40–60% in murine models) but reduces bioavailability, lowering antiplatelet activity by 15–25% .
  • Structural Trade-offs : Cyclodextrin modifies the compound’s lipophilicity, altering membrane permeability. This is confirmed via logP comparisons (unmodified: 2.8 vs. encapsulated: 1.5) .

Advanced: What strategies enhance pharmacokinetic properties without compromising efficacy?

Q. Methodology :

  • Linker Optimization : Varying carbon chain lengths (C2–C6) between piperazine and heterocyclic moieties improves metabolic stability. Homodimers with C4 linkers show 3-fold higher plasma half-life (t₁/₂ = 8.2 hr) than C2 analogs .
  • Prodrug Design : Acetylation of the piperazine nitrogen enhances solubility (aqueous solubility increases from 0.8 mg/mL to 3.2 mg/mL) while maintaining in vivo antimalarial IC₅₀ values (~5 μM) .

Advanced: How do structural modifications influence target selectivity (e.g., 5-HT7 receptor vs. D3 dopamine receptor)?

Q. SAR Insights :

  • 5-HT7 Selectivity : Substitution at the 4-methoxyphenyl position with electron-withdrawing groups (e.g., -CF₃) increases 5-HT7 receptor affinity (Ki = 18 nM) but reduces D3 receptor binding (Ki = 420 nM) .
  • Piperazine Core Rigidity : Constrained piperazine analogs (e.g., fused bicyclic systems) improve D3 receptor selectivity by 50-fold compared to flexible analogs .

Data Contradiction: How to resolve discrepancies between computational predictions and experimental antiplatelet results?

Q. Resolution Strategy :

  • In Silico Validation : Molecular docking (e.g., using AutoDock Vina) identifies key interactions with platelet ADP receptors. Discrepancies arise when hydrophobic interactions (predicted ΔG = -9.8 kcal/mol) are disrupted by solvation effects in vitro .
  • Experimental Triangulation : Combine surface plasmon resonance (SPR) and fluorescence polarization assays to validate binding kinetics. SPR data often show 10–20% lower affinity than computational models due to steric hindrance .

Advanced: What in vivo models assess therapeutic potential for CNS disorders?

Q. Methodology :

  • Neuropathic Pain Models : Chronic constriction injury (CCI) in rats evaluates analgesic efficacy. Piperazine derivatives show 40–50% reduction in mechanical allodynia at 10 mg/kg doses .
  • Cognitive Function : Morris water maze tests in Alzheimer’s models (e.g., Aβ-injected mice) measure memory improvement. Compounds with 4-methoxyphenyl groups reduce escape latency by 25% versus controls .

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